molecular formula C11H16N2O B11950848 1-Propyl-3-(m-tolyl)urea CAS No. 13143-27-6

1-Propyl-3-(m-tolyl)urea

Cat. No.: B11950848
CAS No.: 13143-27-6
M. Wt: 192.26 g/mol
InChI Key: FDGHSGNIQYXWLJ-UHFFFAOYSA-N
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Description

1-Propyl-3-(m-tolyl)urea (CAS: 13143-27-6) is a substituted urea derivative with the molecular formula C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . Its structure consists of a urea core (NH–CO–NH) with a propyl group at the N1 position and a meta-methylphenyl (m-tolyl) group at the N3 position. Key structural identifiers include:

  • SMILES: CCCNC(=O)NC1=CC=CC(=C1)C
  • InChIKey: FDGHSGNIQYXWLJ-UHFFFAOYSA-N .

Predicted collision cross-section (CCS) values for its adducts range from 144.5 Ų ([M+H]⁺) to 155.1 Ų ([M+Na]⁺), indicating its conformational profile in mass spectrometry .

Properties

CAS No.

13143-27-6

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1-(3-methylphenyl)-3-propylurea

InChI

InChI=1S/C11H16N2O/c1-3-7-12-11(14)13-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,13,14)

InChI Key

FDGHSGNIQYXWLJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-3-(m-tolyl)urea can be synthesized through the reaction of m-tolyl isocyanate with propylamine. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction can be represented as follows:

m-Tolyl isocyanate+PropylamineThis compound\text{m-Tolyl isocyanate} + \text{Propylamine} \rightarrow \text{this compound} m-Tolyl isocyanate+Propylamine→this compound

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the urea group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-Propyl-3-(m-tolyl)urea has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propyl-3-(m-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

A critical study compared 1,3-disubstituted ureas with varying R and R' groups (Table 1) :

Table 1: Enzyme Inhibition of Selected m-Tolyl Urea Derivatives

Compound R' Group % Urease Inhibition
4 m-Methoxyphenyl 53.2%
1–3, 9–10 Varied (aryl) <50%

1-Propyl-3-(m-tolyl)urea (structural analog of compounds 1–10) is inferred to exhibit <50% urease inhibition due to its m-tolyl (methyl) substituent, contrasting with compound 4’s stronger activity (53.2%) from its electron-donating m-methoxy group . This highlights the role of electronic effects : methoxy enhances hydrogen bonding or charge interactions with urease compared to methyl .

Structural Isomerism: m-Tolyl vs. o-Tolyl

ortho methyl) typically alters steric and electronic profiles. The meta-substituted derivative likely offers better enzyme accessibility than ortho analogs due to reduced steric hindrance .

Heteroaromatic Analogs: Pyridinyl vs. Phenyl

1-Propyl-3-(pyridin-2-yl)urea (CAS: 49665-56-7) replaces the m-tolyl group with a pyridine ring. Key differences include:

  • Molecular Formula : C₉H₁₃N₃O (vs. C₁₁H₁₆N₂O for m-tolyl analog) .

Biological activity data is unavailable, but structural differences suggest divergent target affinities compared to phenyl-based ureas .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound 1-Propyl-3-(pyridin-2-yl)urea
Molecular Weight 192.26 g/mol 179.22 g/mol
Predicted CCS ([M+H]⁺) 144.5 Ų Not reported
Aromatic System Phenyl (m-methyl) Pyridinyl

The smaller size and heteroaromatic nature of the pyridinyl analog may influence pharmacokinetic properties like membrane permeability .

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